3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine molecular weight
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine molecular weight
Technical Dossier: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Executive Technical Summary
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a high-value heterocyclic scaffold widely utilized in medicinal chemistry as a "privileged structure." Its significance lies in the orthogonality of its functional groups: the C3-bromide serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-trifluoromethyl group acts as a bioisostere, enhancing metabolic stability and lipophilicity without altering steric bulk significantly.
This guide moves beyond basic molecular weight values to provide a comprehensive characterization framework, synthetic logic, and self-validating analytical protocols required for high-integrity drug discovery workflows.
Physicochemical Profile & Molecular Weight Analysis
For researchers utilizing mass spectrometry (MS) for compound verification, relying solely on the average molecular weight is insufficient due to the unique isotopic signature of bromine.
Table 1: Quantitative Physicochemical Data
| Property | Value | Technical Context |
| IUPAC Name | 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine | - |
| CAS Number | 1263058-72-5 | Distinct from the pyrimidine analog (CAS 375857-65-1). |
| Molecular Formula | C₈H₄BrF₃N₂ | - |
| Average Mol.[1][2] Weight | 265.03 g/mol | Used for stoichiometric calculations (molar equivalents). |
| Monoisotopic Mass | 263.951 (⁷⁹Br) / 265.949 (⁸¹Br) | Critical for HRMS deconvolution. |
| Isotopic Pattern | ~1:1 doublet (M, M+2) | Diagnostic signature of mono-brominated species. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Acceptors | 2 (N1, N4) | Interaction points for target protein binding. |
Expert Insight: When analyzing LC-MS data, do not look for a single peak at 265. You must observe the characteristic 1:1 intensity ratio between m/z 264 and 266 (protonated species [M+H]⁺). Absence of this pattern indicates debromination or contamination.
Synthetic Architecture & Causality
The synthesis of this scaffold is non-trivial due to regioselectivity requirements. The optimal route employs a "Cyclization-then-Functionalization" strategy to ensure the CF₃ group remains intact and the bromine is installed exclusively at the C3 position.
Step 1: Cyclization (The Hantzsch Condensation)
-
Precursors: 2-Amino-4-(trifluoromethyl)pyridine + Chloroacetaldehyde (50% aq.).
-
Mechanism: The exocyclic amine attacks the aldehyde, followed by ring closure at the alpha-carbon.
-
Regiochemistry: The 4-CF₃ group on the pyridine ring translates to the 7-position on the imidazo[1,2-a]pyridine system.
Step 2: Electrophilic Aromatic Substitution (Bromination)
-
Reagent: N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Causality: The C3 position is the most electron-rich site (highest HOMO coefficient) on the imidazo[1,2-a]pyridine ring, allowing for highly selective bromination under mild conditions without affecting the electron-deficient pyridine ring.
Figure 1: Synthetic route emphasizing the regioselective bromination at C3 following ring construction.
Self-Validating Analytical Protocols
To ensure scientific integrity, the following protocols utilize internal logic checks (self-validation) to confirm identity and purity.
Protocol A: 1H-NMR Validation (Structural Confirmation)
-
Objective: Confirm regioselective bromination.
-
The Logic: The unbrominated precursor has a distinct proton signal at C3 (typically a doublet or singlet around δ 7.5-7.8 ppm).
-
Success Criteria:
-
Disappearance: The C3-H signal must be completely absent in the product spectrum.
-
Shift: The C5-H signal (doublet) often shifts downfield slightly due to the proximity of the bromine atom.
-
Integration: The remaining aromatic protons must integrate to exactly 3 (C5-H, C6-H, C8-H).
-
Protocol B: LC-MS Purity & Identity Check
-
Objective: Verify mass and isotopic distribution.
-
Method: C18 Reverse Phase, Water/Acetonitrile (+0.1% Formic Acid).
-
Success Criteria:
-
Retention Time: The brominated product is significantly more lipophilic than the precursor; it must elute later.
-
Isotope Match: The mass spectrum must show the [M+H]⁺ doublet at m/z 265/267 with equal intensity.
-
Figure 2: Decision tree for confirming compound identity using orthogonal analytical methods.
Strategic Utility in Drug Discovery
The 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is not merely an end-product; it is a "linchpin" intermediate.
-
SAR Exploration: The C3-Br allows for the rapid generation of libraries via Suzuki couplings to explore the "Right-Hand Side" (RHS) of the binding pocket.
-
Metabolic Stability: The C7-CF₃ group blocks metabolic oxidation at a typically vulnerable position on the pyridine ring, extending half-life (t1/2) in microsomal stability assays.
-
GABAergic Activity: This core mimics the benzodiazepine binding pharmacophore, making it relevant for anxiolytic and anti-convulsant drug development.
Standard Coupling Protocol (Suzuki-Miyaura):
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 eq)
-
Solvent: Dioxane/Water (4:1), 90°C.
-
Note: The electron-withdrawing CF₃ group makes the oxidative addition step slightly slower than unsubstituted analogs; higher temperatures or more active catalysts (e.g., XPhos Pd G2) may be required for sterically hindered boronic acids.
References
-
PubChem. (n.d.).[1] 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Bagdi, A. K., et al. (2015).[3] Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)-H Bond Functionalization.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]
-
Royal Society of Chemistry. (2018).[4] Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines.[4] RSC Advances.[4][5] Retrieved from [Link]
Sources
- 1. 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | C7H3BrF3N3 | CID 11391462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. Regioselective oxidative trifluoromethylation of imidazoheterocycles via C(sp2)-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
